REACTION_CXSMILES
|
[F:1][C:2]([F:28])([F:27])[C:3]1(O)[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH:6]([C:17]([O:19][CH3:20])=[O:18])[C:5]([C:22]([F:25])([F:24])[F:23])([OH:21])[O:4]1.[NH3:29]>O1CCCC1>[F:1][C:2]([F:27])([F:28])[C:3](=[O:4])[CH2:8][C:9]([O:11][CH3:12])=[O:10].[F:1][C:2]([F:28])([F:27])[C:3]1([OH:4])[CH:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH:6]([C:17]([O:19][CH3:20])=[O:18])[C:5]([C:22]([F:25])([F:24])[F:23])([OH:21])[NH:29]1
|
Name
|
crude product
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
FC(C1(OC(C(C(C1C(=O)OC)CC(C)C)C(=O)OC)(O)C(F)(F)F)O)(F)F
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Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
for 3 hours
|
Duration
|
3 h
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Type
|
CONCENTRATION
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Details
|
The reaction mixture is concentrated
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Type
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CUSTOM
|
Details
|
the residue (332 g) is recrystallized from hexaneether
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)OC)=O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(NC(C(C(C1C(=O)OC)CC(C)C)C(=O)OC)(O)C(F)(F)F)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |